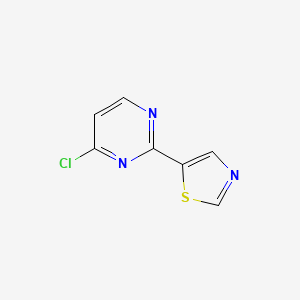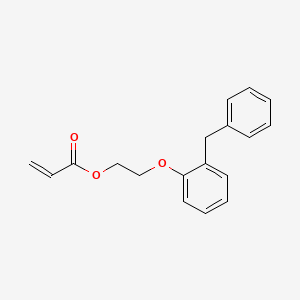
2-(2-Benzylphenoxy)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzylphenoxy)ethyl acrylate is an organic compound with the molecular formula C18H18O3. It is a type of acrylate ester that features a benzylphenoxy group attached to an ethyl acrylate moiety. This compound is primarily used in the field of polymer chemistry due to its ability to undergo polymerization reactions, forming polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylphenoxy)ethyl acrylate typically involves the esterification of 2-(2-benzylphenoxy)ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzylphenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique mechanical and thermal properties.
Substitution Reactions: The benzylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound.
Substitution Reactions: Electrophilic reagents such as bromine or nitric acid can be used to introduce substituents onto the benzyl ring of the benzylphenoxy group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units derived from this compound.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
2-(2-Benzylphenoxy)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved mechanical strength and thermal stability.
Material Science: The polymers derived from this compound are used in coatings, adhesives, and sealants due to their excellent adhesion and durability.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The primary mechanism of action of 2-(2-Benzylphenoxy)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. The benzylphenoxy group provides additional stability and functionality to the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyethyl acrylate: Similar in structure but lacks the benzyl group, resulting in different polymer properties.
2-(2-Phenylethoxy)ethyl acrylate: Another similar compound with a phenylethoxy group instead of a benzylphenoxy group.
Uniqueness
2-(2-Benzylphenoxy)ethyl acrylate is unique due to the presence of the benzylphenoxy group, which imparts specific properties to the polymers derived from it. These properties include enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-(2-benzylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-2-18(19)21-13-12-20-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2 |
Clave InChI |
RGXBSYVDGXLTOL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


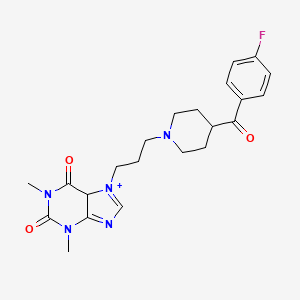
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
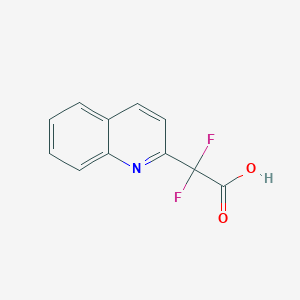
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)

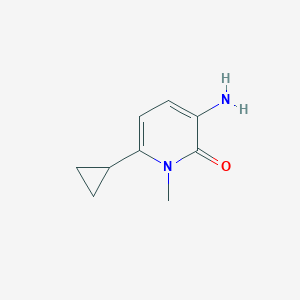
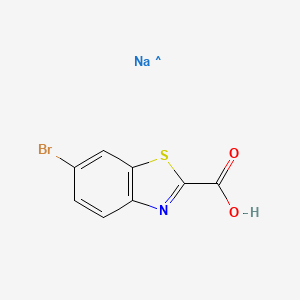
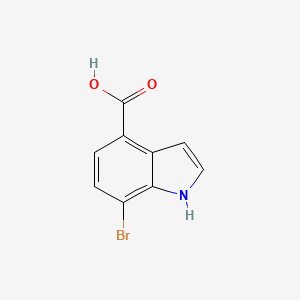
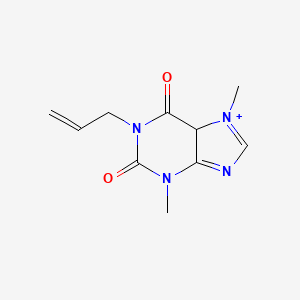
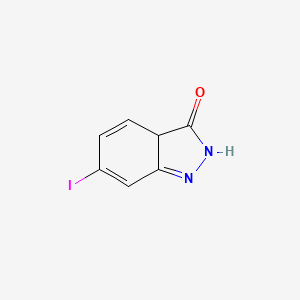
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
